Dimethyl 4,5-dimethoxyphthalate
Overview
Description
Dimethyl 4,5-dimethoxyphthalate is an organic compound with the molecular formula C12H14O6. It is a derivative of phthalic acid, characterized by the presence of two methoxy groups at the 4 and 5 positions of the benzene ring and two ester groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4,5-dimethoxyphthalate can be synthesized through the esterification of 4,5-dimethoxyphthalic acid with methanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. Excess methanol is often used to drive the reaction to completion, and the product is purified through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4,5-dimethoxyphthalate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 4,5-dimethoxyphthalic acid or 4,5-dimethoxybenzaldehyde.
Reduction: 4,5-dimethoxyphthalyl alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4,5-dimethoxyphthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ester groups, which can be hydrolyzed in vivo.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 4,5-dimethoxyphthalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release methanol and 4,5-dimethoxyphthalic acid, which can further participate in biochemical pathways. The methoxy groups can also be metabolized to form reactive intermediates that interact with cellular components, affecting various biological processes.
Comparison with Similar Compounds
Dimethyl phthalate: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
Diethyl phthalate: Similar structure but with ethyl ester groups instead of methyl, affecting its physical and chemical properties.
Dibutyl phthalate: Contains butyl ester groups, making it more hydrophobic and less volatile.
Uniqueness: Dimethyl 4,5-dimethoxyphthalate is unique due to the presence of methoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its specific structure allows for targeted modifications, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
dimethyl 4,5-dimethoxybenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-15-9-5-7(11(13)17-3)8(12(14)18-4)6-10(9)16-2/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIKVZNWYNPYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342938 | |
Record name | Dimethyl 4,5-dimethoxyphthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17078-61-4 | |
Record name | Dimethyl 4,5-dimethoxyphthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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